molecular formula C11H12ClNO3 B2460596 2-(2-chloro-4-formylphenoxy)-N,N-dimethylacetamide CAS No. 1251108-40-3

2-(2-chloro-4-formylphenoxy)-N,N-dimethylacetamide

Cat. No.: B2460596
CAS No.: 1251108-40-3
M. Wt: 241.67
InChI Key: WTQUXDVYBHJQSH-UHFFFAOYSA-N
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Description

2-(2-chloro-4-formylphenoxy)-N,N-dimethylacetamide is an organic compound with a complex structure that includes a chloro-substituted phenoxy group and a formyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-4-formylphenoxy)-N,N-dimethylacetamide typically involves the reaction of 2-chloro-4-formylphenol with N,N-dimethylacetamide in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through crystallization or distillation to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-4-formylphenoxy)-N,N-dimethylacetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.

Major Products Formed

    Oxidation: 2-(2-chloro-4-carboxyphenoxy)-N,N-dimethylacetamide.

    Reduction: 2-(2-chloro-4-hydroxyphenoxy)-N,N-dimethylacetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-chloro-4-formylphenoxy)-N,N-dimethylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-chloro-4-formylphenoxy)-N,N-dimethylacetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to various biochemical and physiological effects. For example, it could inhibit cyclooxygenase-2 (COX-2), reducing inflammation, or interact with serotonin receptors, affecting mood and behavior.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chloro-4-formylphenoxy)propanoic acid
  • 2-(2-chloro-4-formylphenoxy)-N-phenylacetamide
  • 2-(2-chloro-4-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide

Uniqueness

2-(2-chloro-4-formylphenoxy)-N,N-dimethylacetamide is unique due to its specific structural features, such as the presence of both a chloro and formyl group on the phenoxy ring, and the N,N-dimethylacetamide moiety

Properties

IUPAC Name

2-(2-chloro-4-formylphenoxy)-N,N-dimethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c1-13(2)11(15)7-16-10-4-3-8(6-14)5-9(10)12/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTQUXDVYBHJQSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)COC1=C(C=C(C=C1)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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